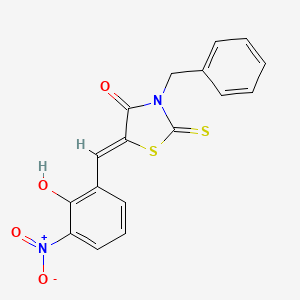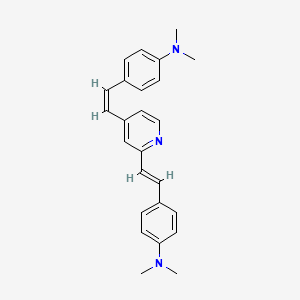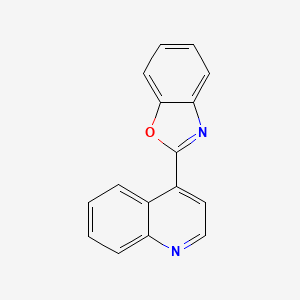![molecular formula C16H30N2O2 B5467408 3-(6-methoxyhexanoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5467408.png)
3-(6-methoxyhexanoyl)-3,9-diazaspiro[5.5]undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-methoxyhexanoyl)-3,9-diazaspiro[5.5]undecane hydrochloride is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Ro 25-6981 and is a selective antagonist for the NMDA receptor subtype GluN2B. The NMDA receptor is a type of glutamate receptor that plays a crucial role in neuronal signaling and synaptic plasticity. Ro 25-6981 has been shown to be a potent and specific inhibitor of the GluN2B subunit, making it a valuable tool for studying the function of this receptor subtype.
Mecanismo De Acción
Ro 25-6981 acts as a competitive antagonist for the GluN2B subunit of the NMDA receptor. This means that it binds to the receptor at the same site as the endogenous ligand, glutamate, and prevents its activation. The GluN2B subunit plays a crucial role in synaptic plasticity and neuronal signaling, and its inhibition by Ro 25-6981 can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
Ro 25-6981 has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that Ro 25-6981 can inhibit long-term potentiation (LTP), a form of synaptic plasticity that is thought to be important for learning and memory. In vivo studies have shown that Ro 25-6981 can reduce seizure activity in animal models of epilepsy and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ro 25-6981 is a valuable tool for studying the function of the GluN2B subunit of the NMDA receptor. Its potency and selectivity make it a valuable tool for studying the role of this receptor subtype in neurological disorders. However, Ro 25-6981 has some limitations for lab experiments. Its hydrophobic nature can make it difficult to dissolve in some solvents, and its high affinity for the GluN2B subunit can make it difficult to achieve complete inhibition of the receptor.
Direcciones Futuras
There are several future directions for research on Ro 25-6981. One area of interest is the role of the GluN2B subunit in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective inhibitors of the GluN2B subunit. Finally, there is interest in the development of novel therapeutic agents based on the structure of Ro 25-6981 that can target the GluN2B subunit and improve cognitive function in neurological disorders.
Métodos De Síntesis
Ro 25-6981 is synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 6-methoxyhexanoic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 1,2-diaminocyclohexane to form the spirocyclic intermediate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of Ro 25-6981. The synthesis of Ro 25-6981 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Ro 25-6981 has been extensively used in scientific research to study the function of the GluN2B subunit of the NMDA receptor. This receptor subtype has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Ro 25-6981 has been shown to be a potent and selective inhibitor of GluN2B, making it a valuable tool for studying the role of this receptor subtype in these disorders.
Propiedades
IUPAC Name |
1-(3,9-diazaspiro[5.5]undecan-3-yl)-6-methoxyhexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-20-14-4-2-3-5-15(19)18-12-8-16(9-13-18)6-10-17-11-7-16/h17H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZZHEAGUUBDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCC(=O)N1CCC2(CCNCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5467327.png)

![N-[2-(2-chlorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5467333.png)
![6-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5467338.png)
![N~4~-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5467349.png)
![2-bromo-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5467359.png)
![5-{3-chloro-5-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467366.png)
![3-[5-(4-acetylphenyl)-2-furyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5467368.png)

![1-{6-[2-(trifluoromethyl)morpholin-4-yl]pyridin-3-yl}ethanone](/img/structure/B5467376.png)

![5-isopropyl-7-[3-(4-morpholinyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5467423.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5467431.png)
![5-(3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1H-benzimidazole](/img/structure/B5467436.png)